molecular formula C23H25N7O B2687296 N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946289-61-8

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2687296
CAS No.: 946289-61-8
M. Wt: 415.501
InChI Key: IQVWDUWMSBQBMS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a fused heterocyclic core with substituents at positions 1, 4, and 4. Key structural features include:

  • Position 1: A phenyl group, common in kinase inhibitors for hydrophobic interactions.
  • Position 6: A 4-methylpiperazinyl group, enhancing solubility and bioavailability via hydrogen bonding.

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-28-12-14-29(15-13-28)23-26-21(25-17-8-10-19(31-2)11-9-17)20-16-24-30(22(20)27-23)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVWDUWMSBQBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula: C23H25N7O
  • Molecular Weight: 415.5 g/mol
  • CAS Number: 946289-61-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods often include the use of piperazine derivatives and various coupling reactions to achieve the desired pyrazolo[3,4-d]pyrimidine structure. Detailed methodologies can be found in various synthesis studies, which emphasize the importance of optimizing reaction conditions for yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against multiple cancer cell lines, showing promising results:

Cell Line GI Value (%) at 10 μM
HOP-92 (NSCLC)86.28
HCT-116 (Colorectal)40.87
SK-BR-3 (Breast Cancer)46.14

These findings suggest that the compound exhibits significant cytostatic activity, particularly against non-small cell lung cancer (NSCLC) cells. The mechanism of action appears to involve targeting specific kinase receptors, as indicated by molecular docking studies .

Anti-Tubercular Activity

In addition to its anticancer properties, this compound has been investigated for its anti-tubercular activity. Compounds with similar structural features have shown effectiveness against Mycobacterium tuberculosis, with some derivatives achieving IC50 values in the low micromolar range. For example, related compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .

Case Studies and Research Findings

Several research articles have documented the biological evaluation of this compound:

  • Anticancer Screening : A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives concluded that modifications in the piperazine moiety significantly enhance anticancer activity .
  • Molecular Interactions : Docking studies reveal that these compounds can effectively bind to target proteins involved in cancer progression, suggesting a mechanism based on inhibition of key signaling pathways .
  • Safety Profile : Toxicity assessments in human embryonic kidney (HEK293) cells indicate that these compounds are relatively non-toxic at effective dosages, making them suitable candidates for further development .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit potent anticancer activity. For instance:

  • Inhibition of protein kinases : The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent .

Neuropharmacological Effects

Given the presence of the piperazine group, there is interest in exploring the compound's effects on the central nervous system. Preliminary studies suggest it may have anxiolytic or antidepressant-like effects, although further research is needed to confirm these findings .

Case Studies and Research Findings

StudyFindings
Zhong et al. (2014)Investigated the synthesis and anti-ischaemic activity of related compounds with similar structures, providing insights into their pharmacological potential .
PMC Study (2020)Highlighted the anticancer properties of pyrazolo derivatives, linking structural features to biological activity .
PubChem DataCompiled various biological test results indicating potential therapeutic applications across multiple disease models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Weight Key Features Biological Activity
Target Compound 1-Ph, 6-4-Me-piperazinyl, 4-NH-(4-OMePh) ~413.49* Enhanced solubility (methoxy, piperazine) Not reported; inferred kinase inhibition
N-(4-Methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl analog 1-Ph, 6-4-Me-piperazinyl, 4-NH-(4-MePh) 399.49 Lower solubility (methyl vs. methoxy) Unreported; similar scaffold
N-Benzyl-1-(4-chlorophenyl) analog 1-4-ClPh, 4-NH-benzyl 364.83 Chlorophenyl enhances hydrophobicity Potential antibacterial
1-(4-Chlorobenzyl)-N-(2-methoxyethyl) analog 1-4-ClBn, 4-NH-(2-methoxyethyl) 358.83 Polar methoxyethyl improves solubility Unreported; likely improved ADME

Note: *Calculated based on C₂₃H₂₅N₇O (target) vs. C₂₃H₂₅N₇ (methyl analog).

Substituent Effects on Activity

  • Piperazine vs. Sulfonyl/Butoxy (): Compound 11 (6-methylsulfonyl, 1-styryl) showed 57% yield and antibacterial activity (MIC ~2 µg/mL against S. aureus). The sulfonyl group may reduce cell permeability compared to piperazine . The target compound’s piperazine likely offers better solubility and target engagement .
  • 4-Methoxyphenyl vs. 4-Methylphenyl (): The methoxy group increases polarity (logP ~2.5 vs.

Piperazine Variations

  • Ethylpiperazine Derivative () :
    • 6-[4-((4-Ethylpiperazinyl)methyl)phenyl]-N-(1-phenylethyl) analog (MW 440.58) has a bulkier ethyl group, which may reduce metabolic clearance but increase steric hindrance at the target site .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: Optimization involves iterative adjustments to reaction parameters. Key steps include:

  • Catalyst Screening : Use high-throughput methods to identify efficient catalysts (e.g., palladium-based catalysts for cross-coupling reactions) .
  • Temperature Control : Maintain precise temperatures during cyclization (e.g., 80–100°C for pyrazolo[3,4-d]pyrimidine core formation) .
  • Solvent Selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxyphenyl and piperazinyl groups) .
  • Mass Spectrometry : High-resolution LC-MS to verify molecular weight (e.g., observed m/z 429.5 for [M+H]+) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm intramolecular hydrogen bonding patterns .

Q. Which in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen against kinase targets (e.g., CDKs, Aurora kinases) .
  • Cytotoxicity Profiling : MTT assays in cancer cell lines (e.g., IC50 determination in HeLa or MCF-7 cells) .
  • Receptor Binding Studies : Radioligand displacement assays for serotonin or dopamine receptors due to the piperazine moiety .

Q. How can solubility and stability be determined under experimental conditions?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy (λmax ~260 nm) .
  • Stability : Incubate at 37°C in buffer/DMSO and analyze degradation products over 72 hours using HPLC .

Q. What purification techniques are effective post-synthesis?

Methodological Answer:

  • Flash Chromatography : Use gradient elution (hexane:ethyl acetate 3:1 → 1:2) to isolate intermediates .
  • Recrystallization : Ethanol/water (70:30) yields crystalline product with minimal impurities .

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified piperazinyl (e.g., 4-methyl vs. 4-ethyl) or methoxyphenyl groups .
  • Biological Testing : Compare IC50 values across analogs in kinase assays to identify critical functional groups .
  • Computational Docking : Use Schrödinger Suite to predict binding poses and guide rational design .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., radiometric) and cellular (e.g., Western blot for phospho-targets) approaches .
  • Dose-Response Curves : Test across a 10,000-fold concentration range to rule out off-target effects at high doses .
  • Meta-Analysis : Compare datasets using tools like PRISMA, focusing on assay conditions (e.g., ATP concentrations in kinase assays) .

Q. What computational approaches predict binding modes with biological targets?

Methodological Answer:

  • Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with CDK2) using AMBER or GROMACS .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for SAR analogs .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors) with MOE or Phase .

Q. How to analyze reaction mechanisms for substitution at the pyrazolo[3,4-d]pyrimidine core?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare rates of H/D substitution to distinguish SNAr vs. radical mechanisms .
  • Intermediate Trapping : Use LC-MS to detect transient species (e.g., Meisenheimer complexes in SNAr) .
  • DFT Calculations : Map energy profiles for proposed pathways (e.g., B3LYP/6-31G*) .

Q. How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts after compound treatment .
  • CRISPR Knockout : Compare activity in wild-type vs. target-knockout cell lines .
  • Pull-Down Assays : Use biotinylated probes to isolate compound-bound proteins for identification via mass spectrometry .

Notes

  • Contradictions : Discrepancies in kinase inhibition data may arise from assay variability (e.g., ATP concentrations) or compound purity .
  • Advanced Techniques : CETSA and CRISPR validation are critical for confirming target engagement in complex cellular environments .
  • Synthesis Pitfalls : Trace water in DMF can hydrolyze intermediates; use molecular sieves for moisture-sensitive steps .

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